methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate is a complex organic compound. It features an intricate structure with a benzoate moiety linked to a pyrazole ring. Compounds like these are often synthesized for their unique chemical and pharmacological properties, finding uses in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials, which include 3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-ylamine and methyl 2-aminobenzoate.
Reaction Conditions: The synthesis involves stepwise reactions under controlled conditions such as:
Condensation reactions: Utilizing specific coupling reagents.
Temperature and Solvent: These reactions generally occur under mild heating conditions in solvents like dimethylformamide or dichloromethane.
Industrial Production Methods:
Large-Scale Synthesis: Industrial methods might employ continuous flow techniques for better yield and efficiency.
Purification: Involves recrystallization or chromatography to achieve high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to introduce oxygen functionalities at various sites.
Reduction: Reduction reactions can alter the carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution can occur at specific positions, allowing modifications of the functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminium hydride.
Conditions: Mild to moderate temperatures, often in the range of 0°C to 80°C.
Major Products:
Oxidation Products: Alcohols, ketones, or carboxylic acids depending on the site of oxidation.
Reduction Products: Reduced forms like primary or secondary alcohols.
Substitution Products: Various substituted derivatives retaining the core structure.
Scientific Research Applications
Chemistry:
As a Building Block: It serves as a precursor in the synthesis of more complex molecules for research.
Catalysis: Used in developing new catalytic systems.
Biology:
Enzyme Inhibition: Potential inhibitor in biochemical assays for specific enzymes.
Biological Markers: Can be used to label biological molecules for imaging studies.
Medicine:
Drug Development: Investigated for its potential therapeutic properties.
Pharmacological Research: Helps understand drug-receptor interactions.
Industry:
Material Science: Used in creating new materials with desired properties.
Chemical Manufacturing: Acts as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. It may interact with enzymes, receptors, or other proteins, modifying their activity. The detailed pathways often involve:
Binding Affinity: The strength and specificity of binding to target sites.
Signal Transduction Pathways: Influences downstream effects through intracellular signaling cascades.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: A simpler analog with fewer functional groups.
3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-ylamine: Lacks the benzoate moiety.
Uniqueness:
Structural Complexity: The combination of a pyrazole ring with a benzoate group enhances its potential interactions and applications.
Functional Versatility: The presence of multiple reactive sites allows diverse chemical modifications, making it a versatile compound for research and industrial uses.
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Properties
IUPAC Name |
methyl 2-[(3-carbamoyl-1-ethylpyrazol-4-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-3-20-8-11(12(19-20)13(16)21)18-15(23)17-10-7-5-4-6-9(10)14(22)24-2/h4-8H,3H2,1-2H3,(H2,16,21)(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUTGHSQNQVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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